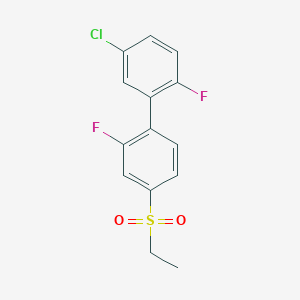
5'-chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1'-biphenyl
Übersicht
Beschreibung
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is an organic compound characterized by the presence of chlorine, ethylsulfonyl, and difluoro substituents on a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons .
Wissenschaftliche Forschungsanwendungen
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-(ethylsulfonyl)-2-biphenylyl: Similar structure but lacks the difluoro substituents.
4-Chloro-2,2’-difluoro-1,1’-biphenyl: Similar structure but lacks the ethylsulfonyl group.
Uniqueness
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is unique due to the presence of both ethylsulfonyl and difluoro substituents on the biphenyl backbone.
Eigenschaften
Molekularformel |
C14H11ClF2O2S |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C14H11ClF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3 |
InChI-Schlüssel |
YOXQGVZOBWJKCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














